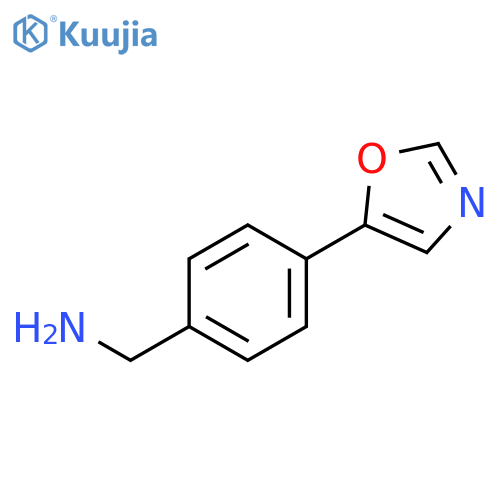Cas no 672324-91-3 (4-(5-Oxazolyl)benzylamine)

4-(5-Oxazolyl)benzylamine structure
商品名:4-(5-Oxazolyl)benzylamine
CAS番号:672324-91-3
MF:C10H10N2O
メガワット:174.199202060699
MDL:MFCD06213310
CID:1056463
PubChem ID:21930993
4-(5-Oxazolyl)benzylamine 化学的及び物理的性質
名前と識別子
-
- (4-(Oxazol-5-yl)phenyl)methanamine
- 1-[4-(1,3-Oxazol-5-yl)phenyl]methanamine
- 4-(5-oxazolyl)Benzenemethanamine
- 4-(5-OXAZOLYL)BENZYLAMINE
- 4-oxazol-5-yl-benzenesulfonyl chloride
- TS-02405
- A867315
- KDGPGIRXRWYDQE-UHFFFAOYSA-N
- SCHEMBL2781028
- FT-0712099
- SY012412
- EN300-249652
- AKOS006295298
- XBB32491
- MFCD06213310
- CS-0454787
- [4-(1,3-oxazol-5-yl)phenyl]methanamine
- CHEMBL3108873
- 672324-91-3
- DB-073854
- 4-(5-Oxazolyl)benzylamine
-
- MDL: MFCD06213310
- インチ: InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2
- InChIKey: KDGPGIRXRWYDQE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C2=CN=CO2)CN
計算された属性
- せいみつぶんしりょう: 174.07900
- どういたいしつりょう: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 331.3℃ at 760 mmHg
- フラッシュポイント: 154.2±24.6 °C
- PSA: 52.05000
- LogP: 2.50060
- じょうきあつ: 0.0±0.7 mmHg at 25°C
4-(5-Oxazolyl)benzylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(5-Oxazolyl)benzylamine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(5-Oxazolyl)benzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190665-1g |
4-(5-Oxazolyl)benzylamine |
672324-91-3 | 97% | 1g |
$449 | 2021-08-05 | |
| Enamine | EN300-249652-2.5g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 2.5g |
$732.0 | 2024-06-19 | |
| Apollo Scientific | OR965662-250mg |
4-(5-Oxazolyl)benzylamine |
672324-91-3 | 95% | 250mg |
£150.00 | 2025-02-21 | |
| eNovation Chemicals LLC | K48581-1g |
4-(5-Oxazolyl)benzylamine |
672324-91-3 | 97% | 1g |
$546 | 2023-09-03 | |
| Apollo Scientific | OR965662-100mg |
4-(5-Oxazolyl)benzylamine |
672324-91-3 | 95% | 100mg |
£100.00 | 2025-02-21 | |
| Enamine | EN300-249652-0.05g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 0.05g |
$302.0 | 2024-06-19 | |
| Enamine | EN300-249652-0.1g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
| Enamine | EN300-249652-0.5g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 0.5g |
$345.0 | 2024-06-19 | |
| Enamine | EN300-249652-5.0g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 95% | 5.0g |
$1352.0 | 2024-06-19 | |
| Enamine | EN300-249652-1g |
[4-(1,3-oxazol-5-yl)phenyl]methanamine |
672324-91-3 | 1g |
$360.0 | 2023-09-15 |
4-(5-Oxazolyl)benzylamine 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
672324-91-3 (4-(5-Oxazolyl)benzylamine) 関連製品
- 1008-95-3(4-(1,3-Oxazol-5-yl)aniline)
- 1006-68-4(5-Phenyloxazole)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:672324-91-3)4-(5-Oxazolyl)benzylamine

清らかである:99%
はかる:1g
価格 ($):313.0